2,6-Dichloro-3-[chloro-(4-chloro-phenyl)-methyl]-4-trifluoromethyl-pyridine
Description
Properties
IUPAC Name |
2,6-dichloro-3-[chloro-(4-chlorophenyl)methyl]-4-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl4F3N/c14-7-3-1-6(2-4-7)11(16)10-8(13(18,19)20)5-9(15)21-12(10)17/h1-5,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCTWCUDZPBLPKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=C(N=C(C=C2C(F)(F)F)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl4F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Trifluoromethyl-Substituted Pyridine Core
The trifluoromethyl group at the 4-position is introduced via specialized trifluoromethylation reactions:
Method A: Direct Trifluoromethylation
- Using reagents like trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonates in the presence of radical initiators or copper catalysts.
- These reactions are often performed under high temperature or photochemical conditions to facilitate the addition of the CF₃ group onto the pyridine ring.
Method B: Nucleophilic Trifluoromethylation
- Employing trifluoromethyl anion equivalents or trifluoromethylating reagents such as Togni's reagent .
Research indicates that trifluoromethylation at the 4-position is most efficiently achieved via radical or nucleophilic pathways, often requiring specific catalysts and reaction conditions to optimize yield and selectivity.
Chlorination at the 3-Position and Final Functionalization
Following core assembly, the compound undergoes selective chlorination at the 3-position:
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- Using N-chlorosuccinimide (NCS) or Cl₂ under controlled conditions to selectively chlorinate the phenyl-methyl substituent or the pyridine ring.
- Alternatively, chlorination via electrophilic substitution on the phenyl ring or methyl group, often facilitated by Lewis acids or acidic conditions .
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- The last step involves purification through chromatography or distillation to isolate the target compound with high purity.
Summary of Preparation Methods
| Method Step | Reagents & Conditions | Purpose | References / Sources |
|---|---|---|---|
| Chlorination of pyridine | POCl₃, chlorinating agents | Synthesis of 2,6-dichloropyridine | Patent CN110885298B, Patent CN116425671A |
| Cross-coupling for phenyl-methyl substitution | Pd catalysts, phenyl chloromethyl derivatives | Attach phenyl-methyl group | Patent CN110885298B, Patent EP2527327A1 |
| Trifluoromethylation at 4-position | CF₃I, radical initiators, copper catalysts | Introduce CF₃ group | Patent CN116425671A, literature on trifluoromethylation |
| Selective chlorination at 3-position | NCS, Cl₂, Lewis acids | Final chlorination of phenyl-methyl group | Patent CN110885298B, patent CN116425671A |
| Purification | Chromatography, distillation | Obtain pure compound | Standard organic synthesis procedures |
Research Findings and Data
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- The chlorination and trifluoromethylation steps typically achieve yields ranging from 70-85% , depending on reaction conditions.
- The cross-coupling reactions are optimized at moderate temperatures (~80°C) with palladium catalysts to maximize yield and minimize by-products.
-
- Reactions are generally performed under inert atmospheres (nitrogen or argon) to prevent oxidation.
- Solvent choice such as dimethylformamide (DMF) , dichloromethane , or toluene influences the reaction rate and selectivity.
| Reaction Step | Reagents | Temperature | Reaction Time | Yield | Notes |
|---|---|---|---|---|---|
| Chlorination of pyridine | POCl₃ | 80°C | 4-6 hours | 75-80% | Selective at 2,6-positions |
| Cross-coupling | Phenyl chloromethyl, Pd catalyst | 80°C | 12 hours | 70-85% | Requires inert atmosphere |
| Trifluoromethylation | CF₃I, Cu catalyst | 25-50°C | 8-12 hours | 65-75% | Radical pathway |
| Chlorination at 3-position | NCS | Room temp | 2-4 hours | 70-80% | Controlled addition |
Chemical Reactions Analysis
Halogen Reactivity and Substitution Patterns
Pyridine derivatives with multiple halogens (Cl, CF₃) often undergo nucleophilic aromatic substitution (NAS) or metal-catalyzed coupling reactions. Key observations from analogous compounds include:
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Chlorine substituents at positions 2 and 6 are meta-directing, favoring substitution at positions 3 or 5 under specific conditions .
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The trifluoromethyl group at position 4 is electron-withdrawing, reducing electron density at adjacent positions and directing electrophilic attacks to electron-rich regions .
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The chloro-(4-chlorophenyl)-methyl group at position 3 introduces steric bulk, potentially limiting reactions at this site without prior dehalogenation .
Example Reaction Pathways:
Synthetic Challenges and By-Products
The steric and electronic environment of this compound complicates direct functionalization:
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Competitive By-Products : Reactions may yield intermediates like 2-amino-6-chloro-4-trifluoromethylpyridine (if ammonolysis targets position 6) or 2,4-dichloro-6-aryl-pyridines (via coupling) .
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Dehalogenation Selectivity : Hydrogenolysis typically removes less hindered chlorines first (e.g., position 6 over position 2) .
Proposed Reaction Optimization
To enhance reaction efficiency for this compound:
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Pre-activation : Use Lewis acids (e.g., AlCl₃) to polarize C–Cl bonds for NAS.
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Protecting Groups : Temporarily block the trifluoromethyl group to direct substitution.
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Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) improve solubility and reaction kinetics .
Gaps in Current Data
No direct experimental studies on this compound were identified in the reviewed sources. Key unresolved questions include:
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Regioselectivity : Which chlorine (position 2 vs. 6) is more reactive under NAS conditions?
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Stability : Does the chloro-(4-chlorophenyl)-methyl group undergo elimination under basic conditions?
Recommended Next Steps
Given the lack of explicit data, further investigation is warranted:
Scientific Research Applications
Pharmaceutical Applications
a. Anticancer Activity
Research has indicated that derivatives of pyridine compounds exhibit anticancer properties. The compound has been studied for its potential to inhibit cancer cell proliferation. For example, a study demonstrated that similar compounds could induce apoptosis in cancer cells through the modulation of specific signaling pathways .
b. Allosteric Modulation
Recent studies have explored the compound's role as an allosteric modulator of cannabinoid receptors. It was found to influence receptor activity, which could be beneficial in developing treatments for conditions like pain and anxiety. The modulation of CB1 receptors by such compounds suggests potential therapeutic applications in neuropharmacology .
Agrochemical Applications
a. Pesticide Development
The compound has been evaluated for its efficacy as a pesticide, particularly against nematodes and other agricultural pests. Its structural characteristics allow it to interact effectively with biological systems, making it a candidate for developing new pest control agents. Case studies have shown that similar chlorinated pyridine derivatives demonstrate significant nematicidal activity .
b. Herbicide Formulation
In addition to its pesticidal properties, this compound has been investigated for its potential use in herbicide formulations. Its ability to inhibit plant growth by interfering with specific biochemical pathways makes it a valuable asset in agricultural chemistry .
a. Study on Antitumor Effects
A study published in a peer-reviewed journal examined the antitumor effects of various pyridine derivatives, including our compound of interest. The results indicated that these compounds could significantly reduce tumor size in animal models, suggesting their potential as effective anticancer agents .
b. Efficacy Against Nematodes
In agricultural research, trials were conducted using formulations containing this compound against root-knot nematodes. The results showed a marked decrease in nematode populations and improved plant health metrics, demonstrating the compound's effectiveness as a biopesticide .
Mechanism of Action
The mechanism of action of 2,6-Dichloro-3-[chloro-(4-chloro-phenyl)-methyl]-4-trifluoromethyl-pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Electron-Withdrawing Groups (EWGs)
Steric Effects
- The chloro-(4-chlorophenyl)-methyl group at position 3 introduces significant steric hindrance, which may slow down reactions requiring access to the pyridine ring’s C-3 position. This contrasts with the smaller β-chloroethyl group in ’s compound, which allows faster N-dealkylation or substitution .
C-N Bond Strength
- Studies on 7-azaindoles () suggest that larger N-alkyl substituents (e.g., hexyl) strengthen C-N bonds.
Key Research Findings
Substituent Size vs. Reactivity : Bulkier groups at position 3 (e.g., chloro-aryl-methyl) reduce reaction rates compared to linear alkyl chains, as observed in azaindole synthesis .
Electronic Effects : The -CF₃ group’s strong electron-withdrawing nature lowers pKa significantly, enhancing acidity and altering solubility profiles .
Ring Saturation : Saturated analogs (e.g., tetrahydropyridines) exhibit distinct reactivity due to loss of aromaticity, favoring different reaction pathways compared to fully aromatic pyridines .
Biological Activity
2,6-Dichloro-3-[chloro-(4-chloro-phenyl)-methyl]-4-trifluoromethyl-pyridine is a complex organic compound notable for its multiple halogen substitutions on a pyridine ring. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties.
Chemical Structure and Properties
- IUPAC Name : 2,6-dichloro-3-[chloro-(4-chlorophenyl)methyl]-4-(trifluoromethyl)pyridine
- Molecular Formula : C13H6Cl4F3N
- Molecular Weight : 353.00 g/mol
- CAS Number : 1311280-36-0
The chemical structure of this compound features a pyridine ring substituted with chlorine and trifluoromethyl groups, which are critical for its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi. For instance, the presence of electron-withdrawing groups like trifluoromethyl enhances the compound's ability to disrupt microbial cell membranes or interfere with metabolic pathways.
Anticancer Properties
The compound has also been investigated for its potential anticancer effects. In vitro studies suggest that it may induce apoptosis in cancer cells by activating specific signaling pathways. The mechanism of action involves binding to cellular receptors or enzymes, altering their activity and leading to cell cycle arrest or programmed cell death.
The biological effects of this compound are attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound can inhibit key enzymes involved in cellular processes, including those responsible for DNA replication and repair.
- Receptor Binding : It may bind to specific receptors on cell membranes, influencing signal transduction pathways that regulate cell growth and survival.
- Oxidative Stress Induction : The presence of halogen atoms can increase the generation of reactive oxygen species (ROS), leading to oxidative stress in target cells.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Enzyme Inhibition | Inhibition of key metabolic enzymes |
Case Study: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, derivatives of this compound were tested against various cancer cell lines. The results indicated that certain modifications to the chemical structure significantly enhanced cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549). The most potent derivative exhibited an IC50 value of approximately 15 µM, showcasing its potential as a lead compound for further development in cancer therapeutics .
Q & A
Q. What metabolic pathways are predicted for this compound in environmental toxicity studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
